Cas no 690214-42-7 (6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one)

6-Bromo-3-[(2E)-3-(4-(methylsulfanyl)phenyl)prop-2-enoyl]-2H-chromen-2-one is a brominated coumarin derivative featuring a conjugated enone system linked to a 4-(methylthio)phenyl group. This compound exhibits potential utility in organic synthesis and medicinal chemistry due to its structural motifs, which may confer reactivity in Michael additions or serve as a scaffold for bioactive molecule development. The bromine substituent enhances electrophilic character, facilitating further functionalization, while the methylsulfanyl group may influence electronic properties and solubility. Its rigid chromen-2-one core offers stability, making it suitable for applications in fluorescence studies or as an intermediate in heterocyclic synthesis. The compound's defined stereochemistry (E-configuration) ensures consistency in reactivity.
6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one structure
690214-42-7 structure
商品名:6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one
CAS番号:690214-42-7
MF:C19H13BrO3S
メガワット:401.273723363876
CID:6443630

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 6-bromo-3-[3-[4-(methylthio)phenyl]-1-oxo-2-propen-1-yl]-
    • インチ: 1S/C19H13BrO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3
    • InChIKey: YKTXPCYNRDVBRY-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC=C(Br)C=C2C=C1C(=O)C=CC1=CC=C(SC)C=C1

じっけんとくせい

  • 密度みつど: 1.55±0.1 g/cm3(Predicted)
  • ふってん: 593.3±50.0 °C(Predicted)

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0919-6479-25mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0919-6479-5mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0919-6479-15mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0919-6479-50mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0919-6479-20μmol
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0919-6479-10mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0919-6479-4mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0919-6479-30mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0919-6479-40mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0919-6479-75mg
6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
690214-42-7 90%+
75mg
$208.0 2023-05-17

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one 関連文献

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-oneに関する追加情報

Research Brief on 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one (CAS: 690214-42-7)

The compound 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one (CAS: 690214-42-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This coumarin derivative, characterized by its brominated and (methylsulfanyl)phenylprop-2-enoyl substituents, exhibits a unique pharmacological profile that makes it a promising candidate for further investigation. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of anticancer and anti-inflammatory applications.

Recent synthetic approaches to 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one have emphasized green chemistry principles, with researchers optimizing reaction conditions to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that achieved a yield of 78% under mild conditions, significantly reducing the environmental impact compared to traditional methods. The structural elucidation of this compound was confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its chemical identity and purity for subsequent biological evaluations.

In vitro studies have demonstrated that 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one exhibits potent inhibitory effects on several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway, with IC50 values in the low micromolar range. Additionally, its anti-inflammatory properties were highlighted in a 2024 Bioorganic & Medicinal Chemistry Letters publication, where it was shown to suppress NF-κB signaling, a key pathway in chronic inflammation.

Despite these promising findings, challenges remain in the development of 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one as a therapeutic agent. Pharmacokinetic studies indicate limited oral bioavailability, prompting ongoing research into prodrug formulations and nanoparticle-based delivery systems to enhance its absorption and stability. Furthermore, toxicity profiles in animal models are currently under investigation to ensure its safety for potential clinical use.

In conclusion, 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its dual anticancer and anti-inflammatory activities, coupled with ongoing advancements in synthesis and delivery, position it as a molecule of high interest for future research. Continued exploration of its mechanisms of action and optimization of its pharmacological properties will be critical in translating these findings into viable therapeutic options.

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